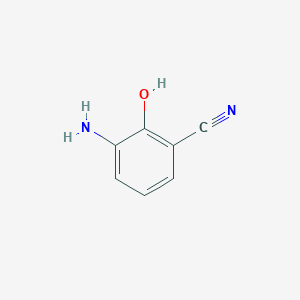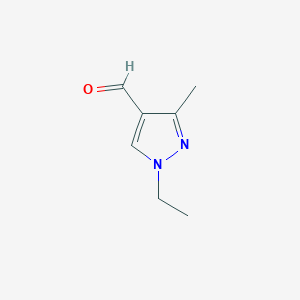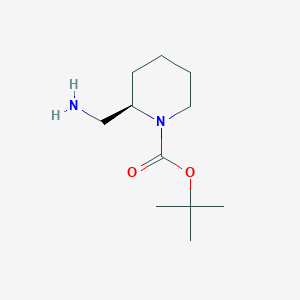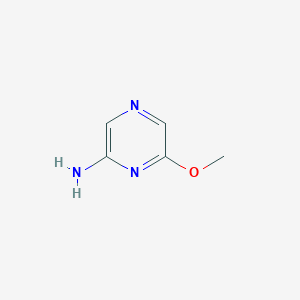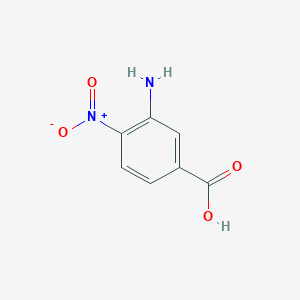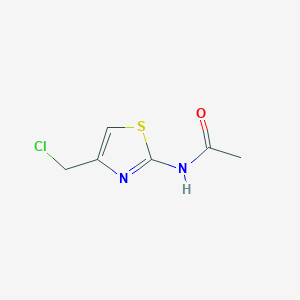
2-Acetylamino-4-(Chlormethyl)thiazol
Übersicht
Beschreibung
2-Acetamido-4-(chloromethyl)thiazole, also known as 2-Acetamido-4-(chloromethyl)thiazole, is a useful research compound. Its molecular formula is C6H7ClN2OS and its molecular weight is 190.65 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Acetamido-4-(chloromethyl)thiazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30210. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Acetamido-4-(chloromethyl)thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Acetamido-4-(chloromethyl)thiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Bausteine für Protein-Degrader
Die Verbindung wird als Baustein bei der Entwicklung von Protein-Degradern eingesetzt . Protein-Degrader sind eine Klasse von Medikamenten, die den Abbau bestimmter Proteine induzieren, was bei der Behandlung von Krankheiten nützlich sein kann, bei denen bestimmte Proteine überexprimiert oder mutiert sind.
Chemische Biologie
Im Bereich der chemischen Biologie wird diese Verbindung für verschiedene Zwecke eingesetzt . Die chemische Biologie beinhaltet die Anwendung chemischer Techniken, Werkzeuge und Methoden zur Untersuchung biologischer Systeme.
Antioxidative Anwendungen
Thiazol-Derivate, einschließlich dieser Verbindung, weisen antioxidative Eigenschaften auf . Antioxidantien sind Substanzen, die Schäden an Zellen, die durch freie Radikale verursacht werden, verhindern oder verlangsamen können. Freie Radikale sind instabile Moleküle, die der Körper als Reaktion auf Umweltfaktoren und andere Einflüsse produziert.
Entzündungshemmende Anwendungen
Thiazol-Derivate weisen entzündungshemmende Eigenschaften auf . Dies macht sie möglicherweise nützlich bei der Behandlung von Erkrankungen, die durch Entzündungen gekennzeichnet sind.
Antimikrobielle Anwendungen
Thiazol-Derivate weisen antimikrobielle Eigenschaften auf . Dies macht sie möglicherweise nützlich bei der Behandlung verschiedener bakterieller Infektionen.
Antifungale Anwendungen
Thiazol-Derivate weisen antifungale Eigenschaften auf . Dies macht sie möglicherweise nützlich bei der Behandlung verschiedener Pilzinfektionen.
Antivire Anwendungen
Thiazol-Derivate weisen antivirale Eigenschaften auf . Dies macht sie möglicherweise nützlich bei der Behandlung verschiedener Virusinfektionen.
Antitumor- und Zytotoxische Anwendungen
Thiazol-Derivate weisen Antitumor- und zytotoxische Eigenschaften auf . Dies macht sie möglicherweise nützlich bei der Behandlung verschiedener Krebsarten.
Eigenschaften
IUPAC Name |
N-[4-(chloromethyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2OS/c1-4(10)8-6-9-5(2-7)3-11-6/h3H,2H2,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUKMHXINQOFDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00225574 | |
| Record name | 2-Acetamido-4-chloromethylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00225574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7460-59-5 | |
| Record name | 2-Acetamido-4-chloromethylthiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007460595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7460-59-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30210 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Acetamido-4-chloromethylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00225574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ACETAMIDO-4-(CHLOROMETHYL)THIAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ACETAMIDO-4-(CHLOROMETHYL)THIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21SR5XA2HH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of intestinal microflora in the metabolism of 2-acetamido-4-(chloromethyl)thiazole?
A: Research demonstrates that intestinal microflora play a crucial role in the formation of specific metabolites of 2-acetamido-4-(chloromethyl)thiazole. [, ] In conventional rats (with normal gut flora), the compound undergoes a series of metabolic transformations. Initially, it is metabolized in the liver to form mercapturic acid and glucuronic acid conjugates. These conjugates are excreted in the bile and enter the intestines. Here, the intestinal microflora come into play. They possess enzymes capable of cleaving the conjugates, releasing intermediates that undergo further transformations. These microbially-mediated reactions lead to the formation of metabolites such as 2-acetamido-4-[(methylsulfinyl)methyl]thiazole and 2-acetamido-4-[(methylsulfonyl)methyl]thiazole, which are eventually excreted in the urine. This process highlights the significance of enterohepatic circulation and the gut microbiome in xenobiotic metabolism.
Q2: How does the metabolism of 2-acetamido-4-(chloromethyl)thiazole differ between germ-free and conventional rats?
A: Studies comparing germ-free rats (lacking gut flora) with conventional rats reveal significant differences in the metabolic fate of 2-acetamido-4-(chloromethyl)thiazole. [, ] In germ-free rats, the formation of the specific metabolites, 2-acetamido-4-[(methylsulfinyl)methyl]thiazole and 2-acetamido-4-[(methylsulfonyl)methyl]thiazole, is significantly reduced or absent. This observation strongly supports the essential role of intestinal microflora in the multi-step metabolic pathway leading to these specific metabolites. These findings underscore the significant contribution of the gut microbiome to the overall metabolism of xenobiotics like 2-acetamido-4-(chloromethyl)thiazole.
Q3: What is the significance of understanding the role of intestinal microflora in xenobiotic metabolism?
A: The research on 2-acetamido-4-(chloromethyl)thiazole metabolism highlights a broader principle: the intestinal microbiome plays a critical role in xenobiotic metabolism, impacting the fate and effects of these compounds within the body. [] Understanding these microbe-drug interactions is essential for:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

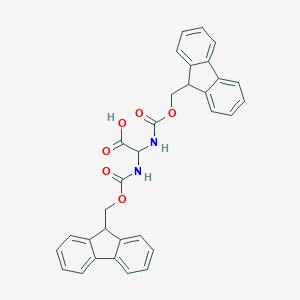
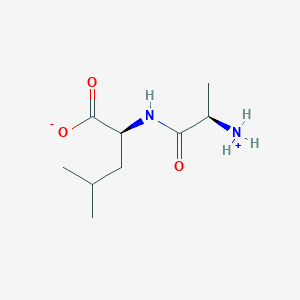
![(2's,3s)-[2-(3-Hydroxypyrrolidin-1-yl)-1-phenylethyl]methylcarbamic acid benzyl ester](/img/structure/B112897.png)
